Magnesium citrate

Overview

Description

Magnesium citrate is an organic magnesium salt composed of magnesium and citric acid. It is widely used as a dietary supplement to address magnesium deficiency and as a laxative due to its osmotic properties . Clinical studies have explored its effects on cardiovascular health, particularly arterial stiffness—a predictor of atherosclerosis and cardiovascular mortality. The role of citrate vs. elemental magnesium in these effects remains unclear, prompting comparisons with other magnesium compounds .

Preparation Methods

Synthetic Routes: Magnesium citrate can be synthesized by reacting magnesium oxide or magnesium hydroxide with citric acid.

Reaction Conditions: The reaction typically occurs in an aqueous solution, and the resulting this compound precipitates out.

Industrial Production: this compound is produced on an industrial scale for both medical and dietary applications.

Chemical Reactions Analysis

Reactions: Magnesium citrate undergoes various chemical reactions, including acid-base reactions with other compounds.

Common Reagents and Conditions: Citric acid, magnesium oxide/hydroxide, and water are key reagents. The reaction occurs under mild conditions.

Major Products: The main product is this compound itself.

Scientific Research Applications

Laxative Use

Magnesium citrate is primarily known as an effective laxative. It is commonly used in bowel preparations prior to medical procedures such as colonoscopy. The compound acts as an osmotic laxative, drawing water into the intestines to facilitate bowel movements. A study involving 342 patients highlighted its effectiveness in bowel cleansing compared to other agents .

Cardiovascular Health

Recent studies have demonstrated that this compound supplementation can significantly improve arterial stiffness, a critical factor associated with cardiovascular diseases. A randomized controlled trial showed a reduction in carotid-femoral pulse wave velocity (c-fPWV) after 24 weeks of daily this compound supplementation, suggesting its potential role in cardiovascular risk management . The results indicated a decrease from 9.1 m/s to 8.3 m/s in the magnesium group compared to placebo, emphasizing its clinical relevance in reducing cardiovascular events .

Migraine Prophylaxis

This compound has been investigated for its role in preventing migraines. Studies suggest that magnesium deficiency may contribute to migraine pathophysiology, and supplementation with this compound could help mitigate the frequency and severity of migraine attacks .

Bioavailability and Pharmacokinetics

This compound exhibits higher bioavailability compared to other magnesium compounds such as magnesium oxide and magnesium sulfate. A pharmacokinetic study evaluated the absorption rates of various magnesium formulations in animal models, revealing that this compound had lower tissue penetration than some alternatives but was still effective in raising serum magnesium levels . The bioavailability of this compound was assessed through area under the curve calculations, indicating its efficient absorption profile despite being lower than that of magnesium malate or acetyl taurate .

Comparative Effectiveness

A comparative analysis of different magnesium supplements revealed that while this compound is effective for specific applications, other forms like magnesium malate may offer advantages in terms of bioavailability and tissue absorption. The following table summarizes key differences:

| Magnesium Compound | Bioavailability | Clinical Uses | Notes |

|---|---|---|---|

| This compound | Moderate | Laxative, Cardiovascular health | Effective but lower tissue penetration |

| Magnesium Oxide | Low | Supplementation | Higher serum levels but less bioavailable |

| Magnesium Malate | High | Energy production | Rapid absorption; beneficial for muscle function |

| Magnesium Acetyl Taurate | Very High | Neurological health | Best for brain penetration; anxiety reduction |

Case Studies and Research Findings

Several case studies have documented the positive effects of this compound:

- Case Study on Arterial Stiffness : A longitudinal study tracked participants over six months who supplemented with 350 mg/day of this compound, showing significant improvements in arterial stiffness metrics without adverse effects on blood pressure .

- Bowel Preparation Efficacy : In a clinical trial comparing various bowel preparation agents for colonoscopy, this compound was found to be superior in terms of patient tolerance and efficacy .

Mechanism of Action

Targets: Magnesium citrate affects various cellular processes by interacting with enzymes, ion channels, and receptors.

Pathways: It modulates calcium homeostasis, nerve function, and muscle contraction.

Comparison with Similar Compounds

Comparison with Similar Magnesium Compounds

Bioavailability

Bioavailability varies significantly across magnesium compounds due to differences in solubility and absorption mechanisms.

Mechanisms : this compound’s organic structure enhances solubility, enabling passive paracellular absorption in the intestines. In contrast, magnesium oxide’s insolubility limits absorption to <5% in some studies .

Clinical Efficacy

Cardiovascular Effects

- Arterial Stiffness: this compound: No significant improvement in c-fPWV in primary analysis, though subgroup analyses suggested benefits in individuals with baseline arterial stiffness ≥10 m/s . Magnesium Oxide/Sulfate: Similar null effects in primary analysis, but sulfate showed c-fPWV improvement in a high-stiffness subgroup at 24 weeks .

- Blood Pressure: No significant reductions in systolic/diastolic blood pressure observed with citrate, oxide, or sulfate .

Gastrointestinal (GI) and Somatic Effects

Controversies and Limitations

- Bioavailability Discrepancies: While most studies favor citrate, Shechter et al. urinary/serum assays) .

- Subgroup Variability : Effects on arterial stiffness may depend on baseline health status, with benefits observed only in high-risk subgroups .

- Long-Term Data: Limited evidence on chronic use (>6 months) and tissue-specific uptake (e.g., brain, muscle) .

Biological Activity

Magnesium citrate is a widely used dietary supplement known for its high bioavailability and various biological activities. This article explores the mechanisms, effects, and clinical findings related to this compound, supported by data tables and relevant case studies.

This compound acts primarily as an osmotic laxative, drawing water into the intestines through its high osmolarity. This property stimulates bowel movements and enhances fluid excretion, potentially through the release of cholecystokinin, which activates peristalsis in the gastrointestinal tract. The compound is also involved in numerous biochemical processes, including enzyme function and energy production.

Bioavailability

Research indicates that this compound has superior bioavailability compared to other magnesium salts such as magnesium oxide and sulfate. In a study comparing various magnesium preparations, this compound demonstrated higher absorption rates, leading to increased serum and urinary magnesium levels after both acute and chronic supplementation. Specifically, after 60 days of supplementation, this compound resulted in the highest mean serum magnesium concentration (P = 0.006) and urinary magnesium excretion (P = 0.033) compared to other forms .

Table 1: Comparative Bioavailability of Magnesium Preparations

| Magnesium Preparation | Serum Magnesium Increase (mmol/L) | Urinary Magnesium Increase (mmol/24h) | Statistical Significance |

|---|---|---|---|

| This compound | +0.04 | +3.12 | P < 0.05 |

| Magnesium Oxide | Not significant | Not significant | - |

| Magnesium Sulfate | Not significant | Not significant | - |

Clinical Effects

This compound has been studied for its effects on various health conditions:

- Cardiovascular Health : A randomized controlled trial assessed the impact of this compound on arterial stiffness and blood pressure over 24 weeks. While no significant changes were observed in arterial stiffness or blood pressure, the study confirmed that this compound effectively increased plasma and urinary magnesium levels compared to placebo .

- Restless Legs Syndrome : An open-label pilot study found that this compound monotherapy significantly improved symptoms of restless legs syndrome, demonstrating its potential therapeutic role in neurological conditions .

- Vitamin D Deficiency : Research has indicated that magnesium plays a critical role in vitamin D metabolism. Supplementation with this compound has been shown to improve vitamin D status in deficient individuals, highlighting its importance in bone health and metabolic processes .

Table 2: Summary of Clinical Studies on this compound

| Study Focus | Duration | Key Findings |

|---|---|---|

| Cardiovascular Health | 24 weeks | No change in arterial stiffness; increased Mg levels |

| Restless Legs Syndrome | Open-label | Significant symptom improvement |

| Vitamin D Deficiency | Varies | Improved vitamin D status with supplementation |

Safety and Side Effects

This compound is generally considered safe when taken at recommended dosages. However, excessive intake can lead to gastrointestinal disturbances such as diarrhea and abdominal cramping due to its laxative properties. Monitoring is advised for individuals with renal impairment due to the risk of hypermagnesemia.

Q & A

Basic Research Questions

Q. What experimental designs are optimal for assessing magnesium citrate bioavailability in human studies?

- Methodological Answer: Use randomized, double-blind crossover trials with standardized dosing (e.g., 300–450 mg elemental Mg/day) and controlled dietary magnesium intake. Measure serum/urinary magnesium levels pre- and post-intervention. Include washout periods to mitigate carryover effects. A study by Guerrera et al. (2009) demonstrated higher bioavailability of this compound compared to oxide using this design .

Q. How can this compound synthesis and purity be validated in laboratory settings?

- Methodological Answer: Synthesize this compound via reaction of magnesium carbonate with citric acid in aqueous solution, followed by ethanol precipitation (70% yield). Confirm purity via titration for citrate content and atomic absorption spectroscopy (AAS) for magnesium quantification. Lanthanum solution is used in AAS to eliminate phosphate interference .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., biological fluids)?

- Methodological Answer: Employ inductively coupled plasma mass spectrometry (ICP-MS) for trace magnesium detection. For citrate, use enzymatic assays (e.g., citrate lyase) or high-performance liquid chromatography (HPLC) with UV detection at 210 nm. Validate methods using spiked recovery experiments .

Advanced Research Questions

Q. How can contradictory findings on this compound’s role in glucose metabolism be resolved?

- Methodological Answer: Conduct dose-response meta-analyses stratified by baseline magnesium status and diabetes severity. For instance, notes that 48% of type 2 diabetics have hypomagnesemia, which may confound results. Use Mendelian randomization to distinguish causation from correlation .

Q. What strategies mitigate inter-subject variability in this compound pharmacokinetics?

- Methodological Answer: Apply population pharmacokinetic (PK) modeling to identify covariates (e.g., renal function, BMI). Adjust dosing regimens based on individual absorption rates. highlights variability between magnesium salts, suggesting bioequivalence studies are critical when switching formulations .

Q. How does this compound interact with co-administered minerals (e.g., calcium, potassium) in metabolic studies?

- Methodological Answer: Use factorial design trials to test interactions. For example, ’s cross-over study on potassium citrate vs. lemonade illustrates how urinary pH and sodium levels can be monitored to assess synergies/antagonisms. Measure ionized magnesium and competing mineral levels via ion-selective electrodes .

Q. What optimization frameworks are suitable for this compound in microbial culture media?

- Methodological Answer: Apply Plackett-Burman screening designs to evaluate variables (e.g., citrate concentration, pH). used this approach to optimize lactic acid production, identifying ammonium citrate and magnesium sulfate as critical factors. Validate with response surface methodology (RSM) .

Properties

Key on ui mechanism of action |

It mainly works through its property of high osmolality which will draw large amounts of fluid into the colonic lumen. There is also a possible stimulation of fluid excretion by cholecystokinin release and activation of muscle peristalsis. |

|---|---|

CAS No. |

7779-25-1 |

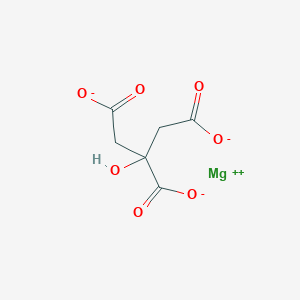

Molecular Formula |

C6H6MgO7 |

Molecular Weight |

214.41 g/mol |

IUPAC Name |

magnesium;2-(carboxymethyl)-2-hydroxybutanedioate |

InChI |

InChI=1S/C6H8O7.Mg/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+2/p-2 |

InChI Key |

DIXGJWCZQHXZNR-UHFFFAOYSA-L |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Mg+2] |

Canonical SMILES |

C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.[Mg+2] |

Key on ui other cas no. |

3344-18-1 7779-25-1 |

solubility |

Partially soluble in cold water |

Synonyms |

1,2,3-Propanetricarboxylicacid,2-hydroxy-,magnesiumsalt; 2,3-propanetricarboxylicacid,2-hydroxy-magnesiumsalt; MAGNESIUM CITRATE; MAGNESIUM CITRATE DIBASIC; MAGNESIUM CITRATE, FCC/NF (10.5-13.5 AS MAGNESIUM); Citric acid magnesium salt; 2-Hydroxy-1,2,3-pro |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.